N6-Methyl-dA Stabilizes Hoogsteen Parallel Duplexes by up to 4.5°C per Unit Versus Unmodified dA
Incorporation of N6-methyl-dA (m6dA) units into RP-stereodefined phosphorothioate DNA oligomers stabilizes Hoogsteen-paired parallel duplexes formed with (2′-OMe)-RNA templates by up to 4.5°C per modified unit compared to the analogous reference duplex containing only unmodified nucleobases [1]. At physiological pH 7.2, the stabilization is consistently 3°C per m6dA unit [1]. In stark contrast, N2,N2-dimethyl-dG (m,m2dG) units destabilize such parallel duplexes by up to 3°C per unit, while unmodified dA units provide baseline stability [1].
| Evidence Dimension | Thermodynamic stability of Hoogsteen-paired parallel duplexes (ΔTm per modification) |
|---|---|
| Target Compound Data | Up to +4.5°C per m6dA unit; +3°C per unit at pH 7.2 |
| Comparator Or Baseline | Unmodified nucleobases (reference duplex): 0°C; N2,N2-dimethyl-dG (m,m2dG): up to -3°C per unit |
| Quantified Difference | m6dA: +3°C to +4.5°C; m,m2dG: -3°C; net difference between m6dA and m,m2dG up to 7.5°C per unit |
| Conditions | Homopurine RP-stereodefined PS-DNA oligomers with (2′-OMe)-RNA templates; 5.0 µM DNA, 100 mM NaCl, 10 mM phosphate buffer, pH 7.2 or pH 5.4; thermal denaturation monitored at 260 nm |
Why This Matters
This quantifies m6dA's unique ability to bias hybridization toward Hoogsteen pairing, which is critical for designing strand-invasion probes, antigene oligonucleotides, and studying non-canonical DNA structures.
- [1] Maciaszek, A., Krakowiak, A., Janicka, M., Tomaszewska-Antczak, A., Sobczak, M., Mikołajczyk, B., & Guga, P. (2019). Homopurine RP-stereodefined phosphorothioate analogs of DNA with hampered Watson–Crick base pairings form Hoogsteen paired parallel duplexes with (2′-OMe)-RNAs. Organic & Biomolecular Chemistry, 17(18), 4611-4620. View Source
